molecular formula C20H16N4O5S2 B2917312 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 865176-35-8

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No.: B2917312
CAS No.: 865176-35-8
M. Wt: 456.49
InChI Key: WDOHMRVEFHKPFK-XDOYNYLZSA-N
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Description

The compound “(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide” features a benzothiazole core annulated with a sulfamoyl group at position 6 and an allyl substituent at position 3. The Z-configuration of the imine (ylidene) group is critical for its stereoelectronic properties. The acetamide moiety is linked to a 1,3-dioxoisoindolin-2-yl group, introducing additional hydrogen-bonding and π-stacking capabilities.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O5S2/c1-2-9-23-15-8-7-12(31(21,28)29)10-16(15)30-20(23)22-17(25)11-24-18(26)13-5-3-4-6-14(13)19(24)27/h2-8,10H,1,9,11H2,(H2,21,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOHMRVEFHKPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of benzo[d]thiazole derivatives known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide is C18H17N3O3S3C_{18}H_{17}N_{3}O_{3}S_{3}, with a molecular weight of 419.5 g/mol. The structure features a thiazole ring, an allyl group, and a sulfonamide moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC18H17N3O3S3C_{18}H_{17}N_{3}O_{3}S_{3}
Molecular Weight419.5 g/mol
CAS Number887202-55-3

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to benzo[d]thiazole derivatives. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. In one study, derivatives exhibited IC50 values ranging from 0.74 to 10.0 µg/mL against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines . The specific activity of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide against these cell lines remains to be elucidated but is anticipated based on structural similarities.

Antimicrobial Activity

Compounds containing thiazole rings have been reported to possess significant antimicrobial properties. For example, research indicates that similar thiazole derivatives exhibit potent antibacterial and antifungal activities with minimum inhibitory concentrations (MICs) in the range of 10.7–21.4 μmol/mL . The sulfonamide group in this compound may contribute to its antimicrobial efficacy by inhibiting bacterial growth.

While specific mechanisms for (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide have not been fully characterized, related compounds have demonstrated various mechanisms including:

  • Inhibition of Enzymatic Activity : Many thiazole derivatives inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .
  • Interference with DNA Synthesis : Some compounds disrupt DNA replication in cancer cells, leading to apoptosis.
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest at specific phases, preventing proliferation.

Case Studies

Several studies have documented the biological activities of structurally similar compounds:

  • Cytotoxicity Against Cancer Cell Lines :
    • A study found that certain thiadiazole derivatives showed promising anticancer activity with IC50 values as low as 0.86 µM against various tumor cell lines .
  • Antimicrobial Efficacy :
    • In another study, compounds derived from benzothiazole demonstrated strong antimicrobial effects against both bacterial and fungal pathogens with MIC values indicating high potency .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Benzo[d]thiazole Family

Compound A: 2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide ()

  • Core Structure : Retains the benzo[d]thiazole scaffold but substitutes the 3-allyl and 6-sulfamoyl groups with 5,6-dimethyl and a sulfamoylphenyl acetamide.
  • The amino (NH) group in Compound A vs. the ylidene (C=N) group in the target compound alters electronic properties, influencing binding affinity to targets like carbonic anhydrase .
  • Spectroscopic Data :
    • IR peaks at 1689 cm⁻¹ (C=O) and 1618 cm⁻¹ (C=N) align with the target compound’s expected carbonyl and imine stretches.
    • ¹H-NMR signals for aromatic protons (δ 7.1–8.1 ppm) and NH groups (δ 9.9–10.6 ppm) suggest similar deshielding effects .

Compound B : (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide ()

  • Core Structure : Shares the Z-configuration, 3-allyl, and 6-sulfamoyl groups but replaces the dioxoisoindolin acetamide with a methylsulfonylbenzamide.
  • Key Differences :
    • The methylsulfonyl group lacks the hydrogen-bonding capacity of the dioxoisoindolin’s carbonyl oxygens.
    • Molecular weight (451.5 g/mol) is lower than the target compound’s estimated weight (~500–550 g/mol), impacting pharmacokinetics .

Heterocyclic Acetamide Derivatives

Compound C : (E)-N-(3-fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide ()

  • Core Structure : Substitutes benzo[d]thiazole with isoxazole and oxoindolin-ylidene groups.
  • Key Differences :
    • The isoxazole ring’s lower aromaticity compared to benzothiazole reduces stability under physiological conditions.
    • LogP values (6.554–6.815) indicate higher lipophilicity than the target compound, suggesting differences in membrane permeability .

Compound D : (S)-2-(benzo[d]isoxazol-3-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide ()

  • Core Structure : Features a benzo[d]isoxazole and complex indazole-pyridine substituents.
  • The presence of fluorophenyl groups enhances metabolic stability but reduces solubility .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Heterocycle Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound Benzo[d]thiazole 3-allyl, 6-sulfamoyl, dioxoisoindolin ~500–550 (estimated) C=N, SO₂NH₂, C=O
Compound A () Benzo[d]thiazole 5,6-dimethyl, 4-sulfamoylphenyl 433.5 NH, SO₂NH₂, C=O
Compound B () Benzo[d]thiazole 3-allyl, 6-sulfamoyl, methylsulfonyl 451.5 C=N, SO₂NH₂, SO₂CH₃
Compound C () Isoxazole/Oxoindolin Fluoroisoxazolyl, methylisoxazolyl N/A C=N, C=O, F

Table 2: Spectroscopic Signatures

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm)
Target Compound (predicted) ~1685 (C=O), ~1620 (C=N) 2.3–4.1 (allyl CH₂), 7.0–8.2 (Ar-H)
Compound A () 1689 (C=O), 1618 (C=N) 2.3 (CH₃), 7.1–8.1 (Ar-H)
Compound B () N/A N/A

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